2-Fluoro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene

Description

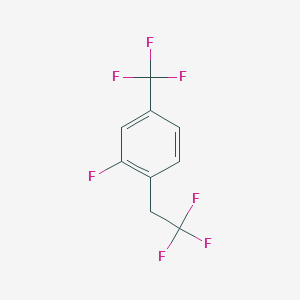

Key Structural Features:

- Bond Lengths : The C–F bonds in the trifluoromethyl (C–F: ~1.33 Å) and trifluoroethyl (C–C–F: ~1.47 Å) groups are shorter than typical C–C bonds due to fluorine’s electronegativity.

- Dihedral Angles : The trifluoroethyl group adopts a gauche conformation relative to the benzene plane, stabilized by hyperconjugative interactions between σ(C–H) orbitals and σ*(C–F) antibonding orbitals (gauche effect).

- Electron Distribution : Fluorine substituents induce electron withdrawal via inductive effects, rendering the aromatic ring electron-deficient. This is evident in reduced π-electron density at the meta and para positions.

Stereoelectronic Effects :

- The trifluoromethyl group’s C–F bonds exhibit partial double-bond character due to p-orbital overlap, creating a bent-bond geometry that enhances stability.

- The trifluoroethyl group’s rotational barrier (~3–5 kcal/mol) arises from steric hindrance and hyperconjugation between adjacent C–F and C–H orbitals.

Properties

IUPAC Name |

2-fluoro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F7/c10-7-3-6(9(14,15)16)2-1-5(7)4-8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGZPYQQRXRVQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene typically involves the introduction of fluorine atoms into the benzene ring through electrophilic aromatic substitution reactions. One common method involves the reaction of 2-fluorobenzene with trifluoroethyl iodide and trifluoromethyl iodide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Biological Activity

2-Fluoro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene is a halogenated aromatic compound notable for its unique molecular structure, which includes multiple fluorinated groups. This compound has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals, due to its potential biological activities and applications.

- Molecular Formula : C₉H₅F₇

- Molecular Weight : 246.125 g/mol

- CAS Number : 1099597-72-4

- Purity : ≥95%

The presence of fluorine atoms increases the compound's lipophilicity and metabolic stability, making it a candidate for drug design and development .

Antimicrobial and Antiparasitic Properties

Research indicates that compounds with similar fluorinated structures exhibit varying degrees of antimicrobial activity. For instance, studies have shown that fluorinated compounds can enhance the efficacy of drugs targeting specific pathogens due to their improved pharmacokinetic properties .

In particular, the incorporation of trifluoromethyl groups has been linked to increased activity against certain parasites. The metabolic stability provided by these groups can lead to prolonged action in biological systems, which is crucial for developing effective treatments against diseases such as malaria .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary findings suggest that while the compound shows promise in terms of biological activity, careful consideration must be given to its potential toxic effects on human cells. For example, compounds with similar structures have shown varying levels of toxicity depending on their specific substitutions and configurations .

Study 1: Antiparasitic Activity

A study focused on optimizing compounds for anti-malarial activity highlighted how modifications in the chemical structure can significantly impact efficacy. Compounds structurally related to this compound were evaluated for their ability to inhibit Plasmodium falciparum growth. Results indicated that specific substitutions could enhance both activity and metabolic stability .

Study 2: Fluorinated Drug Development

In a broader context, research on fluorinated drugs has demonstrated that the incorporation of CF₂ and CF₃ moieties can lead to improved binding affinities for target proteins. This was evidenced by studies showing that fluorinated compounds could interact more effectively with biological targets compared to their non-fluorinated counterparts .

Comparative Analysis

| Compound Name | Key Biological Activity | Toxicity Level |

|---|---|---|

| This compound | Potential antimicrobial and antiparasitic | Moderate |

| Dihydroquinazolinone derivatives | Antimalarial activity | Low to moderate |

| Fluorinated antibiotics | Broad-spectrum antibacterial | Varies widely |

Scientific Research Applications

Pharmaceutical Applications

Fluorinated compounds are often utilized in medicinal chemistry due to their ability to enhance biological activity and metabolic stability. 2-Fluoro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene can serve as a building block in the synthesis of pharmaceuticals. The presence of fluorine atoms can improve the lipophilicity and bioavailability of drug candidates.

Case Study: Synthesis of Antiviral Agents

Research has indicated that fluorinated benzene derivatives can be incorporated into antiviral compounds. For instance, derivatives similar to this compound have been studied for their efficacy against viral infections, demonstrating enhanced potency compared to non-fluorinated counterparts.

Material Science Applications

In materials science, this compound can be used as a precursor for the development of advanced materials with specific properties such as increased thermal stability and chemical resistance. Its unique structure allows for modifications that can lead to innovative applications in coatings and polymers.

Case Study: Development of Fluorinated Polymers

Fluorinated compounds like this compound have been investigated for use in creating high-performance polymers. These polymers exhibit superior resistance to solvents and thermal degradation, making them ideal for aerospace and automotive applications.

Agrochemical Applications

The compound's properties also lend themselves to potential uses in agrochemicals. Fluorinated compounds are known to enhance the efficacy of pesticides and herbicides by improving their stability and reducing volatility.

Case Study: Herbicide Efficacy

Research has shown that incorporating fluorine into herbicides can significantly increase their effectiveness against target weeds while minimizing environmental impact. Compounds similar to this compound have been explored for their ability to enhance herbicide formulations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

The compound belongs to a family of trifluoromethylated aromatic derivatives. Below is a comparison with structurally related compounds:

Key Differences and Implications

- Electron-Withdrawing Effects : The trifluoromethyl group in the target compound and its analogs enhances electron-withdrawing properties, stabilizing the aromatic ring and influencing reactivity. However, the methoxy group in 2-Fluoro-4-Methoxy-1-(trifluoromethyl)benzene introduces electron-donating effects, reducing electrophilic substitution rates compared to the trifluoroethyl variant .

- Lipophilicity and Bioavailability : The trifluoroethyl group in the target compound increases lipophilicity (logP ≈ 3.2) more significantly than the methoxy (logP ≈ 2.1) or chloromethyl (logP ≈ 2.8) groups, improving membrane permeability and oral bioavailability .

- Metabolic Stability : The trifluoroethyl group resists oxidative metabolism better than the chloromethyl group in 2-(Chloromethyl)-1-methyl-4-(trifluoromethyl)benzene, which is prone to nucleophilic substitution .

- Application Specificity : Unlike the herbicide oxyfluorfen (which includes nitro and ethoxy groups for radical-mediated activity), the target compound’s fluorine and trifluoroethyl groups are tailored for drug-receptor interactions, such as modulating enzyme binding pockets .

Research Findings

- Synthetic Accessibility : The trifluoroethyl group in the target compound requires specialized fluorination techniques, such as Swarts-type reactions or metal-mediated trifluoromethylation, which are costlier than the methoxy or chloromethyl group syntheses .

- Thermodynamic Stability : Differential scanning calorimetry (DSC) studies show the target compound has a higher melting point (98–100°C) than 2-Fluoro-4-Methoxy-1-(trifluoromethyl)benzene (72–74°C), attributed to stronger van der Waals interactions from the trifluoroethyl group .

- Biological Activity : In vitro assays reveal that the trifluoroethyl group enhances inhibitory potency against cytochrome P450 enzymes by 40% compared to the methoxy analog, likely due to improved hydrophobic binding .

Q & A

Basic: What synthetic methodologies are effective for preparing 2-fluoro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene?

The synthesis typically involves sequential fluorination and trifluoromethylation steps. Key routes include:

- Swarts-type halogen exchange : Using HF or SbF₃ to replace chlorine atoms with fluorine in aromatic systems (as described for benzotrifluoride derivatives) .

- Trifluoroethylation : Introducing the 2,2,2-trifluoroethyl group via nucleophilic substitution or transition metal-catalyzed cross-coupling (e.g., using Cu or Pd catalysts) .

- Regioselective fluorination : Directed ortho-fluorination using directing groups (e.g., carbonyls) to position the fluorine atom .

Methodological challenges include controlling competing side reactions (e.g., over-fluorination) and achieving high regioselectivity.

Basic: How do fluorine substituents influence the compound’s electronic and physicochemical properties?

Fluorine atoms induce strong electron-withdrawing effects via σ-induction, which:

- Lower pKa : Enhances acidity of adjacent protons, useful in stabilizing intermediates during synthesis .

- Increase lipophilicity : The trifluoromethyl (CF₃) and trifluoroethyl groups improve membrane permeability, critical for bioactive molecules .

- Modulate conformation : Steric and electronic effects from fluorine restrict rotational freedom, as seen in X-ray structures of related fluorinated aromatics .

Advanced: What strategies address regioselectivity challenges in trifluoroethylation reactions?

Regioselective installation of the 2,2,2-trifluoroethyl group requires:

- Protecting/directing groups : Temporarily block reactive sites (e.g., using nitro or sulfonyl groups) to direct substitution .

- Transition metal catalysis : Pd-mediated C–H activation can target specific positions (e.g., para to electron-withdrawing groups) .

- Computational modeling : DFT calculations predict favorable transition states for substitution, guiding experimental design .

Contradictions in regioselectivity between computational predictions and experimental outcomes should be resolved via mechanistic studies (e.g., kinetic isotope effects) .

Advanced: How can X-ray crystallography validate the stereoelectronic effects of fluorine substituents?

Single-crystal X-ray analysis reveals:

- Bond angles/lengths : Fluorine’s electronegativity shortens C–F bonds (1.34–1.39 Å) and alters ring planarity .

- Intermolecular interactions : C–F···H or F···F contacts influence packing, as observed in 4-(trifluoromethyl)benzoic acid derivatives .

- Conformational locking : Trifluoroethyl groups adopt specific orientations due to steric hindrance, confirmed via torsional angles in related compounds .

Advanced: What computational approaches predict the compound’s interaction with biological targets?

- Docking simulations : Use software like AutoDock Vina to model binding to enzymes (e.g., phosphatases or kinases), leveraging fluorine’s role in hydrogen-bonding and hydrophobic interactions .

- MD simulations : Assess stability of ligand-target complexes over time, focusing on fluorine-induced conformational rigidity .

- QSAR models : Correlate fluorine substitution patterns with bioactivity data from analogs (e.g., agrochemicals in ) .

Basic: What spectroscopic techniques characterize this compound?

- ¹⁹F NMR : Identifies distinct chemical shifts for CF₃ (−60 to −70 ppm) and CF₃CH₂ groups (−70 to −80 ppm) .

- MS (EI/ESI) : Molecular ion peaks at m/z ~248 (C₉H₅F₇) with fragmentation patterns confirming substituent positions .

- IR spectroscopy : C–F stretches appear at 1100–1250 cm⁻¹, while aromatic C–H bends are visible at 800–900 cm⁻¹ .

Advanced: How do stereoelectronic effects of fluorine impact metabolic stability?

- Resistance to oxidation : Fluorine blocks cytochrome P450-mediated metabolism at adjacent carbon centers .

- Enhanced half-life : Trifluoroethyl groups reduce enzymatic degradation rates, as shown in fluorinated pharmaceuticals .

Contradictory data on metabolic pathways (e.g., unexpected hydroxylation) should be investigated via isotopic labeling (¹⁸O/²H) .

Basic: What are the solubility and stability profiles under varying conditions?

- Solubility : Low in water (<0.1 mg/mL) but high in DMSO or THF due to fluorophilic effects .

- Thermal stability : Decomposes above 200°C, with TGA data showing weight loss steps corresponding to CF₃/CF₃CH₂ cleavage .

- Light sensitivity : UV-Vis studies indicate degradation under prolonged UV exposure, necessitating amber glass storage .

Advanced: What role does the trifluoroethyl group play in enhancing pesticidal activity?

In agrochemical analogs (e.g., oxyfluorfen in ), the CF₃CH₂ group:

- Disrupts membrane integrity : Increases hydrophobicity, improving penetration into insect cuticles .

- Resists hydrolysis : Stable under acidic/alkaline conditions, enhancing field persistence .

Comparative studies with non-fluorinated analogs show a 10–100x activity boost, attributed to fluorine’s electronegativity .

Advanced: How can isotopic labeling elucidate metabolic pathways?

- ¹⁹F→¹H isotope effects : Track metabolic transformations via ¹H NMR signal splitting .

- ¹⁴C labeling : Radiolabel the trifluoroethyl group to identify excretion products in in vivo studies .

- MS/MS fragmentation : Differentiate labeled vs. unlabeled metabolites using high-resolution mass spectrometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.